PF-06840003

Description

This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

an inhibitor of indoleamine 2,3-dioxygenase; structure in first source

Properties

IUPAC Name |

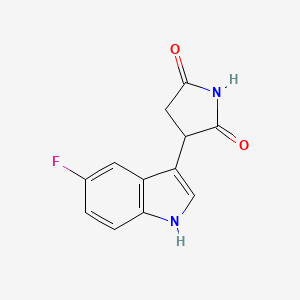

3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c13-6-1-2-10-7(3-6)9(5-14-10)8-4-11(16)15-12(8)17/h1-3,5,8,14H,4H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKLDYKORJEOPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)C2=CNC3=C2C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630149 | |

| Record name | 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198474-05-4 | |

| Record name | PF-06840003 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198474054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-06840003 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K1FUI0T2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of PF-06840003

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06840003 (also known as EOS200271) is an investigational small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunosuppressive enzyme.[1][2] Overexpressed in a wide array of cancers, IDO1 facilitates tumor evasion from the host immune system by catalyzing the degradation of the essential amino acid tryptophan.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a highly selective, orally bioavailable inhibitor of the IDO1 enzyme.[2] The central mechanism of action of this compound is the targeted inhibition of IDO1, which leads to the restoration of an effective anti-tumor immune response.[1]

The IDO1 enzyme is a critical regulator of immune responses. In the tumor microenvironment, cancer cells and other cells can upregulate the expression of IDO1. This enzyme catabolizes the essential amino acid tryptophan into kynurenine.[1] This process has two major immunosuppressive consequences:

-

Tryptophan Depletion: The depletion of tryptophan in the local tumor microenvironment leads to the anergy (functional inactivation) and apoptosis (programmed cell death) of effector T cells, which are crucial for killing cancer cells.

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs). Tregs suppress the activity of other immune cells, further dampening the anti-tumor immune response.

By selectively inhibiting IDO1, this compound blocks the conversion of tryptophan to kynurenine. This action is hypothesized to reverse the immunosuppressive tumor microenvironment by:

-

Restoring Tryptophan Levels: Increasing the local concentration of tryptophan, thereby supporting the proliferation and cytotoxic function of effector T cells.

-

Reducing Kynurenine Levels: Decreasing the concentration of immunosuppressive kynurenine, which in turn is expected to reduce the number and suppressive activity of Tregs.

Preclinical studies have demonstrated that this compound can reduce intratumoral kynurenine levels by over 80% and inhibit tumor growth, both as a monotherapy and in combination with immune checkpoint inhibitors.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its in vitro potency, selectivity, and pharmacokinetic properties from preclinical and clinical studies.

Table 1: In Vitro Potency of this compound

| Target | Species | Assay | IC50 (µM) | Reference |

| IDO1 | Human | Enzymatic Assay | 0.41 | [3] |

| IDO1 | Dog | Enzymatic Assay | 0.59 | [3] |

| IDO1 | Mouse | Enzymatic Assay | 1.5 | [3] |

| IDO1 | Human | HeLa Cell-Based Assay | 1.8 | [3] |

| IDO1 | Human | LPS/IFNγ-stimulated THP-1 Cell Assay | 1.7 | [3] |

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Route | T1/2 (hours) | Bioavailability (%) | Reference |

| Mouse | Oral | 16-19 (predicted) | - | [2] |

| Rat | Oral | 16-19 (predicted) | - | [2] |

Table 3: Clinical Pharmacokinetics of PF-06840002 (Active Enantiomer) in Malignant Glioma Patients

| Parameter | Value | Reference |

| Median Time to Maximum Plasma Concentration (Tmax) | 1.5 - 3.0 hours | [4][5] |

| Mean Elimination Half-life (T1/2) | 2 - 4 hours | [4][5] |

Table 4: Clinical Pharmacodynamics of this compound in Malignant Glioma Patients (500 mg BID)

| Parameter | Value | Reference |

| Maximum Mean Percentage Inhibition of 13C10 Kynurenine | 75% | [4][5] |

| Maximum Mean Percentage Inhibition of Endogenous Kynurenine | 24% | [4][5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for assessing IDO1 inhibition and its downstream effects.

In Vitro IDO1 Enzymatic Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified IDO1.

-

Enzyme and Substrate: Recombinant human IDO1 enzyme is used. The substrate is L-tryptophan.

-

Assay Buffer: A suitable buffer, such as potassium phosphate buffer, is used to maintain pH.

-

Cofactors: Methylene blue and ascorbic acid are included as cofactors to maintain the heme iron of IDO1 in its active reduced state. Catalase is also added to prevent enzyme inactivation by hydrogen peroxide.

-

Procedure:

-

A reaction mixture containing the assay buffer, cofactors, and L-tryptophan is prepared.

-

Varying concentrations of this compound (or vehicle control) are added to the reaction mixture.

-

The reaction is initiated by the addition of the IDO1 enzyme.

-

The mixture is incubated at 37°C for a defined period (e.g., 60 minutes).

-

The reaction is stopped by the addition of a quenching agent, such as trichloroacetic acid.

-

-

Detection: The concentration of the product, kynurenine, is measured. This is often done by converting N-formylkynurenine to kynurenine through acid hydrolysis and then measuring the absorbance of a colored product formed after the addition of p-dimethylaminobenzaldehyde at 480 nm.

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the IDO1 enzymatic activity, is calculated from the dose-response curve.

Cell-Based IDO1 Inhibition Assay (HeLa or SKOV-3 cells)

This assay assesses the ability of this compound to inhibit IDO1 activity within a cellular context.

-

Cell Lines: Human cell lines that can be induced to express IDO1, such as HeLa (cervical cancer) or SKOV-3 (ovarian cancer), are commonly used.

-

IDO1 Induction: IDO1 expression is induced by treating the cells with interferon-gamma (IFNγ) for approximately 24 hours.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then treated with IFNγ to induce IDO1 expression.

-

After induction, the medium is replaced with fresh medium containing varying concentrations of this compound (or vehicle control).

-

The cells are incubated for a further 24 hours.

-

-

Detection: The concentration of kynurenine in the cell culture supernatant is measured, typically by HPLC or by a colorimetric method as described above.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of kynurenine production against the concentration of this compound.

T-Cell Proliferation Assay

This functional assay evaluates the ability of this compound to reverse IDO1-mediated suppression of T-cell proliferation.

-

Co-culture System:

-

IDO1-expressing cells: IFNγ-treated tumor cells (e.g., HeLa or SKOV-3) are used to create an immunosuppressive environment.

-

T-cells: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells are used as the responder cells.

-

-

T-cell Stimulation: T-cells are stimulated to proliferate using anti-CD3 and anti-CD28 antibodies, which mimic the signals received during an immune response.

-

Procedure:

-

IDO1-expressing cells are seeded in a culture plate.

-

T-cells are added to the culture, along with the anti-CD3/anti-CD28 stimulating antibodies.

-

Varying concentrations of this compound (or vehicle control) are added to the co-culture.

-

The co-culture is incubated for 3-5 days.

-

-

Detection of Proliferation: T-cell proliferation is measured using one of several methods:

-

[3H]-Thymidine incorporation: A radiolabeled nucleotide that is incorporated into the DNA of proliferating cells.

-

CFSE staining: A fluorescent dye that is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.

-

CellTiter-Glo®: A luminescent assay that measures ATP levels, which correlate with the number of viable, metabolically active cells.

-

-

Data Analysis: The ability of this compound to restore T-cell proliferation in the presence of IDO1-expressing cells is quantified.

In Vivo Kynurenine Measurement

This experiment assesses the pharmacodynamic effect of this compound in a living organism.

-

Animal Models: Syngeneic tumor models in mice are often used, where a mouse tumor cell line is implanted into an immunocompetent mouse of the same strain.

-

Procedure:

-

Tumors are allowed to establish in the mice.

-

Mice are treated with this compound (or vehicle control) orally.

-

At various time points after treatment, blood samples and tumor tissue are collected.

-

-

Detection: The concentrations of tryptophan and kynurenine in the plasma and tumor homogenates are measured using liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The kynurenine/tryptophan ratio is calculated as a measure of IDO1 activity. The percentage reduction in this ratio in the this compound-treated group compared to the control group indicates the in vivo efficacy of the inhibitor.

Visualizations

The following diagrams illustrate the IDO1 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.

References

- 1. cdn.pfizer.com [cdn.pfizer.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A phase 1 study of this compound, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

PF-06840003: A Technical Guide to a Selective IDO1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that plays a critical role in tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates a microenvironment that suppresses the activity of effector T cells and promotes the function of regulatory T cells (Tregs). PF-06840003 is a potent and highly selective, orally bioavailable small molecule inhibitor of IDO1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction to IDO1 and its Role in Immuno-Oncology

The catabolism of tryptophan is a critical metabolic pathway that regulates immune responses. The enzyme IDO1 is the rate-limiting step in this pathway, converting tryptophan to kynurenine.[1] In the tumor microenvironment, the expression of IDO1 is often upregulated in response to inflammatory stimuli such as interferon-gamma (IFN-γ).[1] This increased IDO1 activity leads to two key immunosuppressive effects: the depletion of tryptophan, which is essential for T cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which actively suppress effector T cells and enhance the function of immunosuppressive Tregs.[1][2]

The immunosuppressive activity of IDO1 has been implicated as a resistance mechanism to immune checkpoint inhibitors.[2] Therefore, inhibiting IDO1 is a promising therapeutic strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies.

This compound: A Selective IDO1 Inhibitor

This compound (also known as EOS200271) is an investigational, orally active small molecule that selectively inhibits the IDO1 enzyme.[3] It is a tryptophan non-competitive, non-heme binding inhibitor, a characteristic that distinguishes it from many other IDO1 inhibitors.[2] Preclinical studies have demonstrated its ability to reverse IDO1-induced T-cell anergy in vitro and to inhibit tumor growth in multiple syngeneic mouse models, both as a monotherapy and in combination with immune checkpoint inhibitors.[2][4] Notably, this compound is also brain-penetrant, suggesting its potential for treating central nervous system (CNS) malignancies.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a basis for comparison and evaluation.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Species | IC50 (µM) | Reference |

| Enzymatic Assay | IDO1 | Human (hIDO1) | 0.41 | [3] |

| Enzymatic Assay | IDO1 | Dog (dIDO1) | 0.59 | [3] |

| Enzymatic Assay | IDO1 | Mouse (mIDO1) | 1.5 | [3] |

| Cellular Assay (HeLa) | IDO1 | Human | 1.8 | [3] |

| Cellular Assay (LPS/IFNγ-stimulated THP-1) | IDO1 | Human | 1.7 | [3] |

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Route of Administration | Key Findings | Reference |

| Mouse | Oral | Low to moderate clearance | [4] |

| Rat | Not Specified | Good CNS penetration | [4] |

| Human (predicted) | Oral | t1/2 of 16-19 hours | [3] |

Table 3: In Vivo Efficacy of this compound

| Mouse Model | Treatment | Key Findings | Reference |

| Syngeneic Tumor Models (unspecified) | Monotherapy and combination with checkpoint inhibitors | >80% reduction in intratumoral kynurenine levels; inhibited tumor growth | [2][4] |

| GL261 Murine Glioma Model | Combination with PD-1/PD-L1 blockade, CTLA-4 inhibition, radiation, and temozolomide | Synergistic anti-tumor effect | [5][7] |

| Pan02, B16-F10, CT26, MC38, 4T1, Renca Models | Monotherapy | Significant antitumor activity | [4] |

| CT26 Model | Combination with anti-PD-L1 mAb | Very good synergy | [4] |

Table 4: Clinical Pharmacokinetics of this compound (in patients with recurrent malignant glioma)

| Dose | Tmax (hr) | t1/2 (hr) | CSF-to-Plasma Ratio | Reference |

| Single Oral Dose (Cycle 1 Day 1) | 1.5 - 3.0 | 2 - 4 | 1.00 | [2][8] |

| 500 mg BID | - | - | - | [2][8] |

Signaling Pathways and Experimental Workflows

IDO1 Signaling Pathway

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its downstream effects on the immune system.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of an IDO1 inhibitor like this compound typically follows a structured workflow, from initial enzymatic and cellular screening to in vivo efficacy studies.

References

- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]

- 7. ATIM-29. A PHASE 1 STUDY OF this compound, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A phase 1 study of this compound, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-06840003: A Technical Guide to a Potent and Selective IDO1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06840003, also known as EOS200271, is a potent, selective, and orally bioavailable small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the tryptophan catabolism pathway, and its upregulation in the tumor microenvironment is a significant mechanism of immune evasion. By inhibiting IDO1, this compound restores T-cell function and enhances anti-tumor immunity. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound, intended to support further research and development.

Chemical Structure and Properties

This compound is a racemic mixture, with its activity primarily attributed to the PF-06840002 enantiomer. It is a highly efficient compound that demonstrates tight packing within the IDO1 enzyme.

Chemical Identifiers

| Property | Value |

| IUPAC Name | 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione |

| SMILES | O=C(C(C1=CNC2=C1C=C(F)C=C2)C3)NC3=O[1] |

| Formula | C₁₂H₉FN₂O₂[1] |

| Molecular Weight | 232.21 g/mol [1] |

| CAS Number | 198474-05-4[1] |

Physicochemical Properties

| Property | Value |

| Appearance | Light yellow to yellow solid[1] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL)[1] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years[1] |

Mechanism of Action and Signaling Pathway

This compound is a highly selective inhibitor of the IDO1 enzyme. IDO1 catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of its metabolite, kynurenine.

This has two primary immunosuppressive effects:

-

Tryptophan Depletion: T-effector cells are highly sensitive to tryptophan levels. Depletion of this amino acid arrests their proliferation and induces anergy (a state of non-responsiveness).

-

Kynurenine Accumulation: Kynurenine and its downstream metabolites actively promote the differentiation of regulatory T-cells (Tregs) and induce apoptosis of effector T-cells, further suppressing the anti-tumor immune response.

By inhibiting IDO1, this compound blocks the conversion of tryptophan to kynurenine, thereby reversing these immunosuppressive effects. This leads to the restoration of effector T-cell function and a reduction in the number and activity of Tregs within the tumor microenvironment.

Pharmacological Properties

Pharmacodynamics

This compound demonstrates potent and selective inhibition of IDO1 across multiple species.

| Parameter | Species | Value (IC₅₀) |

| IDO1 Inhibition | Human | 0.41 µM |

| Dog | 0.59 µM | |

| Mouse | 1.5 µM | |

| TDO2 Inhibition | Human | 140 µM |

In vivo, this compound has been shown to reduce intratumoral kynurenine levels by over 80% in mice.[2] This leads to the inhibition of tumor growth, both as a monotherapy and in combination with immune checkpoint inhibitors.[2]

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including oral bioavailability and a predicted long half-life in humans.

| Species | Oral Bioavailability | Predicted Half-life (t₁/₂) |

| Mouse | 59% | 16-19 hours |

| Rat | 94% | 16-19 hours |

| Dog | 19% | - |

| Human | - | 16-19 hours[2] |

Experimental Protocols

The following protocols are provided as a guide for the in vitro and in vivo evaluation of this compound.

In Vitro IDO1 Inhibition Assay (HeLa Cell-Based)

This assay measures the ability of this compound to inhibit IFNγ-induced IDO1 activity in HeLa cells by quantifying kynurenine production.

Materials:

-

HeLa cells

-

DMEM with 10% FBS

-

Recombinant human IFNγ

-

This compound

-

Trichloroacetic acid (TCA)

-

4-(Dimethylamino)benzaldehyde (DMAB) in acetic acid

-

96-well plates

Procedure:

-

Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with IFNγ (e.g., 100 ng/mL) for 24-48 hours.

-

Add serial dilutions of this compound to the wells and incubate for the desired time (e.g., 24 hours).

-

To measure kynurenine, transfer a portion of the cell culture supernatant to a new plate.

-

Precipitate proteins by adding TCA to the supernatant.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the clear supernatant to another 96-well plate.

-

Add DMAB reagent to each well. This reagent reacts with kynurenine to produce a colored product.

-

Measure the absorbance at 492 nm using a plate reader.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the concentration of this compound.

In Vivo Pharmacodynamic Assay (Syngeneic Mouse Model)

This protocol describes the assessment of this compound's ability to reduce kynurenine levels in the plasma and tumor of a syngeneic mouse model.

Materials:

-

Syngeneic tumor cells (e.g., CT26 colon carcinoma)

-

BALB/c mice

-

This compound formulation for oral gavage

-

Anesthesia

-

Blood collection supplies (e.g., heparinized tubes)

-

Tissue homogenization equipment

-

LC-MS/MS system for kynurenine and tryptophan analysis

Procedure:

-

Implant tumor cells subcutaneously into the flank of BALB/c mice.

-

Allow tumors to establish to a palpable size.

-

Administer this compound orally at the desired dose and schedule.

-

At selected time points after dosing, collect blood samples via a suitable method (e.g., retro-orbital bleed) into heparinized tubes.

-

Centrifuge the blood to separate the plasma.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Homogenize the tumor tissue in an appropriate buffer.

-

Prepare plasma and tumor homogenate samples for LC-MS/MS analysis. This typically involves protein precipitation followed by centrifugation.

-

Analyze the samples for tryptophan and kynurenine concentrations using a validated LC-MS/MS method.

-

Calculate the kynurenine/tryptophan ratio as a measure of IDO1 activity.

References

An In-Depth Technical Guide to PF-06840003: A Selective IDO1 Inhibitor Targeting the Kynurenine Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06840003 (also known as EOS200271) is a potent and highly selective, orally bioavailable small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism, which plays a significant role in tumor-mediated immune evasion. By catalyzing the conversion of tryptophan to kynurenine, IDO1 depletes the local microenvironment of an essential amino acid for T-cell function and produces immunosuppressive kynurenine metabolites. This compound has demonstrated the ability to reverse this immunosuppression in preclinical models and has been evaluated in a Phase 1 clinical trial for the treatment of malignant glioma. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental protocols related to this compound.

Introduction: The Kynurenine Pathway and IDO1 in Immuno-Oncology

The kynurenine pathway is the primary metabolic route for tryptophan degradation in mammals.[1] Under normal physiological conditions, it is essential for the production of vital molecules such as NAD+. However, in the context of cancer, the pathway is often hijacked by tumor cells to create an immunosuppressive microenvironment.[1][2] A key rate-limiting enzyme in this pathway is Indoleamine 2,3-dioxygenase 1 (IDO1).[1]

IDO1 is overexpressed in a wide range of cancers and its activity leads to two primary immunosuppressive effects:

-

Tryptophan Depletion: The depletion of tryptophan, an essential amino acid, inhibits the proliferation and activation of effector T-cells.[2]

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the generation and function of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.[3]

Given its central role in tumor immune escape, IDO1 has emerged as a promising therapeutic target in immuno-oncology.[2] Small molecule inhibitors of IDO1, such as this compound, aim to block this enzymatic activity, thereby restoring T-cell function and enhancing the body's natural anti-tumor immunity.

This compound: Mechanism of Action

This compound is a highly selective inhibitor of the IDO1 enzyme.[2] It binds to IDO1, blocking its ability to convert tryptophan into N-formylkynurenine, the first step in the kynurenine pathway.[2] This inhibition leads to a decrease in kynurenine levels and a restoration of tryptophan concentrations within the tumor microenvironment. The expected downstream effects of this action are an increased proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes, and a reduction in immunosuppressive regulatory T-cells (Tregs).[2]

dot

Quantitative Data

In Vitro Potency and Selectivity

This compound is a potent inhibitor of IDO1 across multiple species. The half-maximal inhibitory concentrations (IC50) have been determined in both enzymatic and cellular assays.

| Target | Assay Type | Species | IC50 (µM) | Reference |

| IDO1 | Enzymatic | Human | 0.41 | [4][5] |

| Mouse | 1.5 | [4][5] | ||

| Dog | 0.59 | [4][5] | ||

| Cellular (HeLa) | Human | 1.8 | [4] | |

| Cellular (THP-1) | Human | 1.7 | [4] | |

| TDO2 | Enzymatic | Human | 140 | [4] |

| IDO2 | Enzymatic | Human | >50 | [6] |

| Mouse | >50 | [6] | ||

| CYP Isozymes | Enzymatic | Human | >100 (except 2C19) | [4] |

| CYP2C19 | Enzymatic | Human | 78 | [4] |

Note: The data demonstrates high selectivity for IDO1 over the related enzymes TDO2 and IDO2, as well as most major CYP isozymes.

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in several preclinical species, demonstrating good oral bioavailability.

| Species | Oral Bioavailability (%) | Predicted Human Half-life (h) | Reference |

| Mouse | 59 | - | [4] |

| Rat | 94 | - | [7] |

| Dog | 19 | - | [7] |

| Human | - | 16-19 | [4][5] |

Phase 1 Clinical Trial Pharmacokinetics (NCT02764151)

A Phase 1, first-in-human, dose-escalation study of this compound was conducted in patients with recurrent malignant glioma.[8]

| Dose Cohort | Number of Patients | Median Tmax (h) | Mean Elimination Half-life (h) | CSF-to-Plasma Ratio |

| 125 mg QD | 2 | 1.5 - 3.0 | 2 - 4 | 1.00 |

| 250 mg QD | 4 | 1.5 - 3.0 | 2 - 4 | 1.00 |

| 250 mg BID | 3 | 1.5 - 3.0 | 2 - 4 | 1.00 |

| 500 mg BID | 8 | 1.5 - 3.0 | 2 - 4 | 1.00 |

Data is for the active enantiomer PF-06840002 on Cycle 1, Day 1.[8] The excellent CSF-to-plasma ratio of 1.00 indicates significant central nervous system penetration, a critical feature for treating brain tumors.

Pharmacodynamics and Clinical Efficacy (NCT02764151)

The pharmacodynamic effects and preliminary efficacy were evaluated in the Phase 1 trial.

| Parameter | Result | Reference |

| Kynurenine Inhibition (500 mg BID) | 75% max. mean inhibition of ¹³C-kynurenine | [8] |

| 24% max. mean inhibition of endogenous kynurenine | [8] | |

| Disease Control Rate | 47% (8 out of 17 patients) | [8] |

| Mean Duration of Stable Disease | 32.1 weeks (range: 12.1 - 72.3 weeks) | [8] |

Experimental Protocols

In Vitro IDO1 Enzyme Activity Assay (Absorbance-Based)

This assay measures the direct enzymatic activity of purified recombinant IDO1.

Principle: The formation of kynurenine from tryptophan is quantified by its absorbance at 321 nm.

Materials:

-

Purified recombinant IDO1 protein

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)

-

Reaction Mix: 20 mM ascorbate, 10 µM methylene blue, 100 µg/mL catalase in Assay Buffer

-

Substrate: 400 µM L-tryptophan

-

Stop Solution: 30% (w/v) trichloroacetic acid (TCA)

-

96-well UV-transparent microplate

-

Spectrophotometer

Procedure:

-

Add Assay Buffer to each well of the microplate.

-

Add the test compound (e.g., this compound) at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Add the Reaction Mix to all wells.

-

Add the purified recombinant IDO1 protein to each well.

-

Initiate the reaction by adding L-tryptophan to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the Stop Solution to each well.

-

Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitate.

-

Read the absorbance of the supernatant at 321 nm.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

dot

Cellular IDO1 Inhibition Assay (HeLa Cells)

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.

Principle: IDO1 expression is induced in HeLa cells with interferon-gamma (IFN-γ). The amount of kynurenine secreted into the cell culture medium is measured as an indicator of IDO1 activity.

Materials:

-

HeLa cells

-

Cell culture medium (e.g., EMEM with 10% FBS)

-

Human IFN-γ

-

Test compound (e.g., this compound)

-

TCA solution (6.1 N)

-

p-DMAB reagent (2% w/v in acetic acid)

-

96-well cell culture plate

-

Spectrophotometer

Procedure:

-

Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Induce IDO1 expression by adding human IFN-γ (final concentration 10 ng/mL) to the cell culture medium.

-

Simultaneously, add the test compound at various concentrations to the appropriate wells.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

-

After incubation, collect 140 µL of the supernatant from each well.

-

Add 10 µL of 6.1 N TCA to each supernatant sample and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.

-

Centrifuge the samples to remove any precipitate.

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Add 100 µL of 2% p-DMAB reagent to each well.

-

Measure the absorbance at 480 nm.

-

Calculate the kynurenine concentration using a standard curve and determine the IC50 value of the test compound.[9]

T-Cell Co-Culture Assay

This assay assesses the ability of an IDO1 inhibitor to rescue T-cell activation from the immunosuppressive effects of IDO1-expressing tumor cells.

Principle: IDO1-expressing tumor cells (e.g., SKOV-3) are co-cultured with T-cells (e.g., Jurkat). T-cell activation is measured by the secretion of IL-2. An effective IDO1 inhibitor will block kynurenine production by the tumor cells and restore the ability of the T-cells to produce IL-2 upon stimulation.

Materials:

-

IDO1-expressing tumor cell line (e.g., SKOV-3)

-

T-cell line (e.g., Jurkat) or primary T-cells

-

Cell culture medium

-

Human IFN-γ

-

T-cell activators (e.g., PHA and PMA)

-

Test compound (e.g., this compound)

-

IL-2 ELISA kit

-

96-well cell culture plate

Procedure:

-

Seed the tumor cells in a 96-well plate and induce IDO1 expression with IFN-γ overnight.

-

The next day, replace the medium with fresh medium containing the test compound at various concentrations.

-

Add the T-cells to the wells.

-

Stimulate the T-cells with activators (e.g., PHA and PMA).

-

Co-culture the cells for 24-48 hours.

-

Collect the cell culture supernatant and measure the concentration of IL-2 using an ELISA kit.

-

Determine the concentration of the test compound that results in a 50% recovery of IL-2 production (EC50).

dot

In Vivo Syngeneic Mouse Tumor Models

These models are used to evaluate the anti-tumor efficacy of IDO1 inhibitors in an immunocompetent setting. The GL261 murine glioma model has been specifically mentioned in the context of this compound preclinical studies.[3][10]

Principle: Syngeneic tumor cells (e.g., GL261 glioma cells) are implanted into immunocompetent mice of the same genetic background (e.g., C57BL/6). The mice are then treated with the test compound, and tumor growth and survival are monitored.

General Protocol (using GL261 model as an example):

-

Cell Culture: Culture GL261 murine glioma cells in appropriate medium (e.g., DMEM with 10% FBS).

-

Tumor Implantation:

-

For intracranial models, stereotactically inject a suspension of GL261 cells (e.g., 1 x 10⁵ cells) into the brain of C57BL/6 mice.[11]

-

For subcutaneous models, inject GL261 cells into the flank of the mice.

-

-

Treatment: Once tumors are established (e.g., palpable for subcutaneous models or after a set number of days for intracranial models), randomize the mice into treatment groups:

-

Vehicle control

-

This compound (administered orally, e.g., daily or twice daily)

-

Combination therapy (e.g., this compound with an immune checkpoint inhibitor like anti-PD-1 or anti-CTLA-4)

-

-

Monitoring:

-

Measure tumor volume regularly (for subcutaneous models) using calipers.

-

Monitor animal body weight and overall health.

-

Monitor survival.

-

-

Endpoint Analysis:

-

At the end of the study, or when tumors reach a predetermined size, euthanize the mice.

-

Excise tumors for analysis of kynurenine and tryptophan levels, and for immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of IDO1 with a promising preclinical and early clinical profile. Its ability to penetrate the central nervous system makes it a particularly interesting candidate for the treatment of brain malignancies. The data summarized and the experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals working on the kynurenine pathway and IDO1 inhibition in the field of immuno-oncology. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other immunotherapies.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. cdn.pfizer.com [cdn.pfizer.com]

- 3. td2inc.com [td2inc.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Inhibition of Allogeneic T Cell Proliferation by Indoleamine 2,3-Dioxygenase–expressing Dendritic Cells: Mediation of Suppression by Tryptophan Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A phase 1 study of this compound, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ATIM-29. A PHASE 1 STUDY OF this compound, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Syngeneic murine glioblastoma models: reactionary immune changes and immunotherapy intervention outcomes - PMC [pmc.ncbi.nlm.nih.gov]

PF-06840003: A Technical Guide for Cancer Immunotherapy Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06840003 is a potent and highly selective, orally bioavailable inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a critical immunomodulatory enzyme that plays a significant role in tumor immune evasion by catalyzing the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[1][3] By inhibiting IDO1, this compound disrupts this immunosuppressive mechanism, leading to the restoration of T-cell function and enhanced anti-tumor immunity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its investigation in cancer immunotherapy.

Core Mechanism of Action

This compound exerts its anti-tumor effects by targeting the IDO1-mediated tryptophan catabolism pathway. In the tumor microenvironment, cancer cells and immune cells can upregulate IDO1, leading to the depletion of tryptophan and the accumulation of its metabolite, kynurenine.[1][2] This has two primary immunosuppressive consequences:

-

Tryptophan Deprivation: T-cells, particularly effector T-cells, are highly sensitive to tryptophan levels. Depletion of this essential amino acid induces a state of anergy (unresponsiveness) and apoptosis in T-cells, thereby blunting the anti-tumor immune response.[1][2]

-

Kynurenine Accumulation: Kynurenine and its downstream metabolites act as signaling molecules that promote the differentiation and function of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further contributing to an immunosuppressive milieu.[1]

This compound directly binds to and inhibits the enzymatic activity of IDO1, preventing the conversion of tryptophan to kynurenine.[4] This leads to a reversal of the immunosuppressive effects by:

-

Restoring Tryptophan Levels: Increasing the local concentration of tryptophan, which allows for the normal proliferation and activation of effector T-cells.[4]

-

Reducing Kynurenine Production: Decreasing the levels of immunosuppressive kynurenine metabolites, thereby reducing the activity of Tregs and MDSCs.[4]

The net effect is a restoration of immune surveillance and an enhanced anti-tumor immune response.[4]

Signaling Pathway

References

- 1. Syngeneic Mouse Model of Glioblastoma: Intracranial Implantation of GL261 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A phase 1 study of this compound, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GL261 Syngeneic Mouse Model of Glioblastoma I CRO services [explicyte.com]

An In-depth Technical Guide to PF-06840003: A Brain-Penetrant IDO1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint enzyme that fosters an immunosuppressive tumor microenvironment by catalyzing the catabolism of tryptophan to kynurenine. This metabolic shift impairs T-cell function and promotes immune tolerance, thereby facilitating tumor growth and resistance to immunotherapy. PF-06840003 is a highly selective, orally bioavailable, and brain-penetrant small molecule inhibitor of IDO1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. The information presented herein is intended to support researchers and drug development professionals in the evaluation and potential application of this compound in oncology and other relevant fields.

Introduction

The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a key therapeutic target in immuno-oncology.[1][2] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[3][4] In the tumor microenvironment, the expression and activity of IDO1 are often upregulated, leading to two key immunosuppressive consequences: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which have direct T-cell inhibitory and pro-apoptotic effects.[3][5] This creates a state of localized immune tolerance that allows cancer cells to evade immune surveillance.[1][6]

This compound (also known as EOS200271) is an investigational small molecule designed to be a potent and highly selective inhibitor of the IDO1 enzyme.[1][7] A significant feature of this compound is its ability to penetrate the blood-brain barrier, making it a promising candidate for the treatment of primary brain tumors and brain metastases. This guide summarizes the available technical data on this compound, providing a detailed resource for the scientific community.

Mechanism of Action

This compound is an orally available hydroxyamidine that functions as a potent and selective inhibitor of IDO1.[3][8] Upon administration, this compound targets and binds to the IDO1 enzyme, blocking its catalytic activity.[3] This inhibition prevents the conversion of tryptophan to kynurenine.[3] The primary downstream effects of IDO1 inhibition by this compound are the restoration of local tryptophan levels and the reduction of immunosuppressive kynurenine concentrations within the tumor microenvironment.[1][6]

This shift in the metabolic landscape is hypothesized to reverse IDO1-mediated immune suppression through several mechanisms:

-

Restoration of T-cell Function: By preventing tryptophan depletion, this compound is thought to restore the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes.[3]

-

Reduction of Regulatory T-cells (Tregs): The accumulation of kynurenine is known to promote the differentiation and function of Tregs, which are potent suppressors of anti-tumor immunity. By reducing kynurenine levels, this compound may decrease the presence and activity of Tregs in the tumor microenvironment.[3]

-

Enhanced Immune Surveillance: The overall effect of IDO1 inhibition by this compound is the reactivation of the host's anti-tumor immune response, potentially leading to tumor cell elimination.[1]

The signaling pathways affected by IDO1 activity and its inhibition are complex and involve multiple downstream effectors.

Quantitative Data

In Vitro Potency

The inhibitory activity of this compound against IDO1 has been characterized in both enzymatic and cellular assays.

| Assay Type | Target | Species | IC50 (µM) | Reference |

| Enzymatic | IDO1 | Human (hIDO1) | 0.41 | [2][8] |

| Enzymatic | IDO1 | Mouse (mIDO1) | 1.5 | [7][9] |

| Enzymatic | IDO1 | Dog (dIDO1) | 0.59 | [7][9] |

| Cellular (HeLa) | IDO1 | Human | 1.8 | [7][9] |

| Cellular (THP-1) | IDO1 | Human | 1.7 | [7][9] |

| Enzymatic | TDO2 | Human (hTDO2) | 140 | [8] |

IC50: Half maximal inhibitory concentration.

Preclinical Pharmacokinetics and Efficacy

Preclinical studies have demonstrated the in vivo activity and favorable pharmacokinetic profile of this compound.

| Parameter | Species | Value | Reference |

| Kynurenine Reduction (intratumoral) | Mouse | >80% | [2] |

| Predicted Human Half-life (t1/2) | Human | 16-19 hours | [2] |

| CNS Penetration | Rat | Good | [8] |

Clinical Pharmacokinetics (Phase 1)

A Phase 1 study in patients with recurrent malignant glioma provided key pharmacokinetic data for the active enantiomer, PF-06840002.[10][11]

| Parameter | Dose | Value | Reference |

| Time to Maximum Plasma Concentration (Tmax) | Multiple | 1.5 - 3.0 hours | [10][11] |

| Mean Elimination Half-life (t1/2) | Multiple | 2 - 4 hours | [10][11] |

| CSF-to-Plasma Ratio | 500 mg BID | 1.00 | [10][11] |

| Urinary Recovery | Multiple | < 1% | [10][11] |

CSF: Cerebrospinal fluid. BID: Twice daily.

Clinical Pharmacodynamics and Efficacy (Phase 1)

The Phase 1 study also assessed the pharmacodynamic effects and preliminary efficacy of this compound.[10][11]

| Parameter | Dose | Value | Reference |

| Maximum Mean Inhibition of 13C10 Kynurenine | 500 mg BID | 75% | [10][11] |

| Maximum Mean Inhibition of Endogenous Kynurenine | 500 mg BID | 24% | [10][11] |

| Disease Control Rate | All doses | 47% (8/17 patients) | [10][11] |

| Mean Duration of Stable Disease | All doses | 32.1 weeks (range: 12.1-72.3) | [10][11] |

Experimental Protocols

In Vitro IDO1 Enzymatic Inhibition Assay

This protocol describes a common method for determining the in vitro potency of an IDO1 inhibitor.[7]

Methodology:

-

Preparation: Prepare the assay buffer containing potassium phosphate, ascorbic acid, methylene blue, and catalase. Prepare solutions of recombinant IDO1 enzyme, serial dilutions of this compound, and L-tryptophan.[7]

-

Reaction Setup: In a 96-well plate, combine the assay buffer, IDO1 enzyme, and varying concentrations of this compound.

-

Initiation and Incubation: Initiate the enzymatic reaction by adding L-tryptophan. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[7]

-

Termination: Stop the reaction by adding a solution of trichloroacetic acid (TCA).[7]

-

Kynurenine Measurement: Incubate the plate at an elevated temperature (e.g., 50-65°C) to facilitate the hydrolysis of N-formylkynurenine to kynurenine. Centrifuge the plate to pellet the precipitated protein. The concentration of kynurenine in the supernatant is then quantified, typically by HPLC or a colorimetric method involving p-dimethylaminobenzaldehyde (p-DMAB), with absorbance read at 480 nm.[12]

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular IDO1 Inhibition Assay

This assay measures the ability of an inhibitor to block IDO1 activity in a cellular context.

Methodology:

-

Cell Culture: Plate a suitable human cell line that expresses IDO1 upon stimulation (e.g., HeLa or THP-1 cells) in a 96-well plate and allow them to adhere.[7][9]

-

IDO1 Induction: Treat the cells with an inducing agent, typically interferon-gamma (IFN-γ), to upregulate IDO1 expression.

-

Inhibitor Treatment: Add serial dilutions of this compound to the cells and incubate for a specified period.

-

Kynurenine Measurement: Collect the cell culture supernatant and measure the concentration of kynurenine, often using the same methods described for the enzymatic assay (HPLC or colorimetric detection).[12]

-

Data Analysis: Determine the EC50 value, which represents the concentration of this compound that causes a 50% reduction in kynurenine production in the cellular assay.

In Vivo Murine Syngeneic Tumor Models

These models are used to evaluate the anti-tumor efficacy of this compound in an immunocompetent host.[13]

Methodology:

-

Tumor Cell Implantation: Subcutaneously implant a murine tumor cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma) into syngeneic mice (e.g., BALB/c, C57BL/6).[13]

-

Tumor Growth Monitoring: Monitor tumor growth by regular caliper measurements.

-

Treatment Administration: Once tumors reach a predetermined size, randomize the mice into treatment groups. Administer this compound orally, typically daily. A vehicle control group is included. Combination therapy arms, for example with an anti-PD-1 or anti-CTLA-4 antibody, can also be included.[13]

-

Efficacy Assessment: Continue to monitor tumor growth throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

-

Pharmacodynamic Analysis: At the end of the study, tumors and plasma can be collected to measure kynurenine and tryptophan levels to confirm target engagement.

Assessment of Brain Penetration

The ability of this compound to cross the blood-brain barrier is a key characteristic.

Methodology:

-

In Vivo Dosing: Administer this compound to a suitable animal model (e.g., rats).[14]

-

Sample Collection: At various time points after dosing, collect blood and brain tissue.

-

Concentration Measurement: Determine the concentration of this compound in both plasma and brain homogenates using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculation of Kp: Calculate the brain-to-plasma concentration ratio (Kp).

-

Determination of Unbound Fractions: Measure the unbound fraction of the drug in plasma (fu,plasma) and brain tissue (fu,brain) using techniques like equilibrium dialysis.

-

Calculation of Kp,uu: Calculate the unbound brain-to-plasma concentration ratio (Kp,uu = Kp * fu,plasma / fu,brain). A Kp,uu value close to or greater than 1 generally indicates efficient brain penetration.[14]

Clinical Development

This compound has been evaluated in a Phase 1 clinical trial (NCT02764151) in patients with recurrent malignant glioma.[10][15] This first-in-human study was designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound.[16][17] The study employed a dose-escalation design with cohorts receiving doses ranging from 125 mg once daily to 500 mg twice daily.[10][11] The results indicated that this compound was generally well-tolerated up to 500 mg twice daily, with evidence of a pharmacodynamic effect and durable clinical benefit in a subset of patients.[10][11]

Conclusion

This compound is a potent, selective, and brain-penetrant inhibitor of IDO1 that has demonstrated promising preclinical activity and a manageable safety profile in early clinical development. Its ability to cross the blood-brain barrier makes it a particularly interesting candidate for the treatment of central nervous system malignancies. The data summarized in this technical guide provide a solid foundation for further research into the therapeutic potential of this compound, both as a monotherapy and in combination with other immunotherapies and standard-of-care treatments. The detailed experimental protocols and pathway diagrams are intended to facilitate the design and execution of future studies aimed at further elucidating the role of IDO1 inhibition in cancer and other diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. medkoo.com [medkoo.com]

- 3. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | Indoleamine 2,3-Dioxygenase (IDO) | IDO | TargetMol [targetmol.com]

- 10. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Immunogenicity of murine solid tumor models as a defining feature of in vivo behavior and response to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pfizer.com [pfizer.com]

- 16. academic.oup.com [academic.oup.com]

- 17. ATIM-29. A PHASE 1 STUDY OF this compound, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of PF-06840003: A Potent and Selective IDO1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PF-06840003 is an investigational, orally bioavailable small molecule that acts as a highly selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is an immunosuppressive enzyme frequently overexpressed in various cancers, playing a crucial role in tumor immune evasion.[1][3][4] Preclinical research has demonstrated that this compound effectively reverses IDO1-mediated T-cell anergy, reduces intratumoral kynurenine levels, and inhibits tumor growth in syngeneic models, particularly when used in combination with immune checkpoint inhibitors.[2][3][4][5] With favorable predicted human pharmacokinetic properties and the ability to penetrate the central nervous system (CNS), this compound has been identified as a promising candidate for cancer immunotherapy.[2][3][6][7]

Mechanism of Action: Targeting the IDO1 Pathway

IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[8][9][10] By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 exerts its immunosuppressive effects through two primary mechanisms: tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[8][10][11] This leads to the anergy and apoptosis of effector T-cells, and the enhanced function of regulatory T-cells (Tregs), thereby fostering an immune-tolerant tumor microenvironment.[2][3][12]

This compound is a non-competitive, non-heme binding inhibitor of IDO1.[7] It targets and binds to the IDO1 enzyme, blocking the conversion of tryptophan to kynurenine.[11] This inhibition is intended to restore the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T-lymphocytes, while reducing the population of tumor-associated Tregs.[1][11]

In Vitro Preclinical Findings

This compound has demonstrated potent and selective inhibition of the IDO1 enzyme in various in vitro assays. The compound effectively reverses IDO1-induced T-cell anergy and inhibits tryptophan catabolism in cellular models.[2][3][13]

Quantitative In Vitro Data

| Assay Type | Target | Cell Line | IC50 Value | Reference |

| Enzymatic Assay | Human IDO1 | - | 0.41 µM | [13] |

| Enzymatic Assay | Dog IDO1 | - | 0.59 µM | [13] |

| Enzymatic Assay | Mouse IDO1 | - | 1.5 µM | [13] |

| Cellular Assay | IDO1 Activity | HeLa | 1.8 µM | [13] |

| Cellular Assay | IDO1 Activity | LPS/IFNγ-stimulated THP-1 | 1.7 µM | [13] |

Experimental Protocols

HeLa Cellular Assay for IDO1 Activity:

-

HeLa cells are cultured in appropriate media and seeded into plates.

-

Cells are stimulated with IFN-γ to induce the expression of the IDO1 enzyme.

-

Varying concentrations of this compound are added to the cell cultures.

-

After an incubation period, the supernatant is collected.

-

The concentration of kynurenine in the supernatant is measured using a colorimetric assay based on the Ehrlich reaction or by LC-MS/MS.

-

IC50 values are calculated by plotting the percentage of inhibition of kynurenine production against the log concentration of this compound.

T-Cell Proliferation Assay:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

-

T-cells are co-cultured with IDO1-expressing cells (e.g., IFN-γ stimulated HeLa cells or dendritic cells).

-

The co-cultures are treated with different concentrations of this compound.

-

T-cell proliferation is assessed using methods such as [3H]-thymidine incorporation or CFSE dilution assays.

-

The reversal of IDO1-induced T-cell anergy is quantified by the increase in T-cell proliferation in the presence of this compound.

In Vivo Preclinical Findings

In vivo studies in syngeneic mouse models have corroborated the in vitro findings, demonstrating that this compound can effectively modulate the tumor microenvironment and inhibit tumor growth.

Pharmacodynamics and Efficacy

This compound has been shown to reduce intratumoral kynurenine levels by over 80% in mice.[2][3][4][5] While it has shown some activity as a monotherapy, its anti-tumor efficacy is significantly enhanced when used in combination with immune checkpoint inhibitors such as anti-PD-L1 or anti-CTLA-4 antibodies.[4][5][6] This synergistic effect is attributed to the fact that anti-PD-L1 therapy can increase IDO1 metabolic activity, providing a strong rationale for the combination.[4][5] Preclinical studies in the GL261 murine glioma model have also shown a synergistic effect when combined with PD-1/PD-L1 blockade, CTLA-4 inhibition, radiation therapy, and temozolomide.[14][15]

Quantitative In Vivo Data

| Animal Model | Treatment | Key Finding | Reference |

| Syngeneic Mouse Models | This compound | >80% reduction in intratumoral kynurenine | [2][3][4][5] |

| Syngeneic Mouse Models | This compound + Anti-PD-L1 | Enhanced tumor growth inhibition | [4][5][6] |

| GL261 Murine Glioma Model | This compound + Combination Therapies | Synergistic anti-tumor effect | [14][15] |

Experimental Protocols

Syngeneic Mouse Tumor Models:

-

Tumor cells (e.g., CT26 colon carcinoma or B16F10 melanoma) are implanted subcutaneously into immunocompetent mice (e.g., BALB/c or C57BL/6).

-

Once tumors are established, mice are randomized into treatment groups.

-

This compound is administered orally, typically on a daily schedule.

-

For combination studies, immune checkpoint inhibitors (e.g., anti-PD-L1 antibodies) are administered intraperitoneally.

-

Tumor growth is monitored regularly by caliper measurements.

-

At the end of the study, tumors and plasma may be collected for pharmacodynamic analysis of kynurenine and tryptophan levels.

Pharmacokinetics and CNS Penetration

This compound exhibits favorable predicted human pharmacokinetic properties, including a predicted half-life of 16-19 hours, which may allow for once-daily dosing.[2][3][12] A key feature of this compound is its ability to penetrate the central nervous system (CNS).[6][7] This is particularly relevant for the treatment of brain cancers such as malignant glioma.[6][14] A phase 1 study in patients with recurrent malignant glioma reported a cerebrospinal fluid (CSF) to plasma ratio of 1.00 for the active enantiomer, PF-06840002, indicating excellent CNS penetration.[5][16]

Conclusion

The preclinical data for this compound strongly support its development as a cancer immunotherapeutic agent. Its potent and selective inhibition of IDO1, demonstrated ability to reverse immune suppression in vitro, and significant anti-tumor efficacy in vivo, especially in combination with checkpoint inhibitors, highlight its therapeutic potential. The favorable pharmacokinetic profile and CNS penetration further broaden its applicability to a range of solid tumors, including those within the brain. These compelling preclinical findings have provided a solid foundation for the clinical evaluation of this compound in patients with cancer.[4]

References

- 1. cdn.pfizer.com [cdn.pfizer.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Facebook [cancer.gov]

- 12. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. academic.oup.com [academic.oup.com]

- 15. ATIM-29. A PHASE 1 STUDY OF this compound, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A phase 1 study of this compound, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma - ProQuest [proquest.com]

PF-06840003 (CAS Number: 198474-05-4): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06840003, also known as EOS200271, is a potent and selective, orally bioavailable small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3][4][5] IDO1 is a key immunosuppressive enzyme that plays a critical role in tumor immune evasion.[1][6] By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates a tumor microenvironment that is hostile to effector T cells and promotes the function of regulatory T cells (Tregs).[1][6] this compound reverses this immunosuppressive effect, demonstrating significant anti-tumor activity in preclinical models, both as a monotherapy and in combination with immune checkpoint inhibitors.[1][3] This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.

Introduction

The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a significant target in cancer immunotherapy.[1][7] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[7][8] In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[1][7] This metabolic shift has profound immunosuppressive consequences, including the inhibition of effector T cell proliferation and function, and the enhancement of regulatory T cell (Treg) activity.[1][6]

This compound is a highly selective inhibitor of IDO1 that has shown promise in preclinical and early clinical studies.[1][9] Its ability to penetrate the central nervous system (CNS) makes it a particularly interesting candidate for the treatment of brain malignancies such as malignant glioma.[10] This document serves as an in-depth technical resource for researchers and drug development professionals interested in the pharmacology and therapeutic potential of this compound.

Mechanism of Action

This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of IDO1.[1] This inhibition leads to a restoration of local tryptophan levels and a reduction in the concentration of immunosuppressive kynurenine metabolites within the tumor microenvironment.[1][3] The normalization of the tryptophan-kynurenine balance reverses the IDO1-mediated immunosuppression, leading to the enhanced proliferation and activation of anti-tumor immune cells, such as effector T cells, and a reduction in the activity of immunosuppressive cells like Tregs.[1][6] Preclinical studies have demonstrated that the combination of this compound with immune checkpoint inhibitors, such as anti-PD-L1 antibodies, results in synergistic anti-tumor activity.[1] This suggests that inhibiting IDO1 can sensitize tumors to other immunotherapies.

Signaling Pathway

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Enzymatic and Cellular Activity

| Parameter | Species/Cell Line | IC50 (µM) | Reference(s) |

| IDO1 Enzyme Inhibition | Human (hIDO1) | 0.41 | [5] |

| IDO1 Enzyme Inhibition | Dog (dIDO1) | 0.59 | [5] |

| IDO1 Enzyme Inhibition | Mouse (mIDO1) | 1.5 | [5] |

| IDO1 Enzyme Inhibition | Human (hIDO1) | 0.15 | [4][10] |

| Cellular IDO1 Activity (HeLa) | Human | 1.8 | [5] |

| Cellular IDO1 Activity (THP-1) | Human | 1.7 | [5] |

| TDO2 Enzyme Inhibition | Human (hTDO2) | >100 | [11] |

Table 2: In Vivo Efficacy

| Animal Model | Tumor Type | Treatment | Outcome | Reference(s) |

| Syngeneic Mice | Multiple models | This compound + Immune Checkpoint Inhibitors | Inhibited tumor growth | [3] |

| Syngeneic Mice | Multiple models | This compound | Reduced intratumoral kynurenine levels by >80% | [3][4] |

| GL261 Murine Glioma | Glioma | This compound + PD-1/PD-L1 blockade, CTLA-4 inhibition, radiation, or temozolomide | Synergistic effect | [10] |

Table 3: Clinical Pharmacokinetics (Phase 1, Malignant Glioma)

| Parameter | Dose | Value | Reference(s) |

| Time to Maximum Plasma Concentration (Tmax) of active enantiomer PF-06840002 | Multiple Doses | 1.5 - 3.0 hours | [9] |

| Mean Elimination Half-life (t1/2) of active enantiomer PF-06840002 | Cycle 1 Day 1 | 2 - 4 hours | [9] |

| Cerebrospinal Fluid (CSF)-to-Plasma Ratio of PF-06840002 | 500 mg BID | 1.00 | [9] |

| Maximum Mean Percentage Inhibition of Kynurenine | 500 mg BID | 75% (vs. 24% for endogenous) | [9] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize this compound.

In Vitro IDO1 Enzyme Inhibition Assay

A common method to determine the in vitro inhibitory activity of compounds against IDO1 involves a biochemical assay using purified recombinant IDO1 enzyme.

Protocol Overview:

-

Enzyme Preparation: Recombinant human IDO1 (hIDO1) is expressed and purified.

-

Reaction Mixture: The assay is typically performed in a phosphate buffer (pH ~6.5). The reaction mixture contains the purified hIDO1 enzyme, L-tryptophan as the substrate, and necessary co-factors such as ascorbic acid and methylene blue to maintain the heme iron in its active ferrous state. Catalase is often included to prevent enzyme inhibition by hydrogen peroxide.

-

Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of kynurenine produced is quantified. This is often done by a colorimetric method after chemical conversion of kynurenine to a colored product, which is then measured spectrophotometrically.

-

IC50 Calculation: The concentration of this compound that inhibits 50% of the IDO1 enzyme activity (IC50) is calculated from the dose-response curve.

Experimental Workflow: In Vitro IDO1 Inhibition Assay

Cellular IDO1 Activity Assay (HeLa Cells)

This assay measures the ability of this compound to inhibit IDO1 activity in a cellular context. HeLa cells are often used as they can be stimulated to express functional IDO1.

Protocol Overview:

-

Cell Culture and Stimulation: HeLa cells are cultured in appropriate media. To induce IDO1 expression, the cells are stimulated with interferon-gamma (IFNγ) for a defined period (e.g., 24-48 hours).

-

Inhibitor Treatment: The IFNγ-stimulated HeLa cells are then treated with various concentrations of this compound.

-

Incubation: The cells are incubated with the inhibitor for a specific duration to allow for IDO1 inhibition.

-

Kynurenine Measurement: The concentration of kynurenine in the cell culture supernatant is measured, typically using LC-MS/MS or a colorimetric assay.

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of kynurenine production inhibition against the concentration of this compound.

In Vivo Syngeneic Tumor Models

To evaluate the anti-tumor efficacy of this compound in an immunocompetent setting, syngeneic mouse tumor models are utilized.

Protocol Overview:

-

Tumor Cell Implantation: A specific number of tumor cells (e.g., CT26 colon carcinoma, B16-F10 melanoma) are implanted subcutaneously or orthotopically into immunocompetent mice of the corresponding strain (e.g., BALB/c for CT26).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (e.g., vehicle control, this compound alone, immune checkpoint inhibitor alone, combination therapy).

-

Treatment Administration: this compound is administered orally at a specified dose and schedule. Other treatments, such as antibodies, are typically given via intraperitoneal injection.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors and blood samples can be collected to measure kynurenine and tryptophan levels to assess the pharmacodynamic effect of this compound.

-

Efficacy Evaluation: The primary endpoint is typically the inhibition of tumor growth. Other endpoints can include survival analysis and immunological analysis of the tumor microenvironment (e.g., flow cytometry of tumor-infiltrating lymphocytes).

Clinical Development

A first-in-human, Phase 1 clinical trial (NCT02764151) of this compound was conducted in patients with recurrent malignant glioma.[6][10] The study evaluated the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of the drug.[9] The results indicated that this compound was generally well-tolerated up to a dose of 500 mg twice daily, with evidence of a pharmacodynamic effect and durable clinical benefit in a subset of patients.[9] The excellent CNS penetration, as evidenced by a CSF-to-plasma ratio of 1.00 for the active enantiomer, supports its further investigation for brain tumors.[9]

Conclusion

This compound is a promising, orally bioavailable, and CNS-penetrant IDO1 inhibitor with a well-defined mechanism of action. Its ability to reverse IDO1-mediated immunosuppression and enhance anti-tumor immunity, particularly in combination with other immunotherapies, makes it a valuable candidate for further clinical investigation in a variety of cancers, including those with central nervous system involvement. The data summarized in this whitepaper provide a solid foundation for researchers and clinicians interested in exploring the therapeutic potential of this novel immunomodulatory agent.

References

- 1. Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. researchgate.net [researchgate.net]

- 4. tribioscience.com [tribioscience.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.pfizer.com [cdn.pfizer.com]

- 7. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ATIM-29. A PHASE 1 STUDY OF this compound, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | Indoleamine 2,3-Dioxygenase (IDO) | IDO | TargetMol [targetmol.com]

PF-06840003 molecular weight and formula

An In-depth Technical Guide to PF-06840003

Introduction

This compound, also known as EOS200271, is a potent and highly selective, orally available small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is an immunosuppressive enzyme that is often overexpressed in a wide range of cancers, playing a crucial role in tumor immune evasion.[1][3] This technical guide provides a comprehensive overview of the molecular properties, mechanism of action, and relevant experimental data for this compound, intended for researchers, scientists, and professionals in drug development.

Molecular and Chemical Properties

The key molecular and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₉FN₂O₂[2][4][5] |

| Molecular Weight | 232.21 g/mol [2][4][5] |

| CAS Number | 198474-05-4[2] |

| Appearance | Light yellow to yellow solid[2] |

| Synonyms | EOS200271, EOS-200271[5] |

| IUPAC Name | 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione[5] |

Mechanism of Action

This compound functions as a tryptophan non-competitive, non-heme binding inhibitor of the IDO1 enzyme.[3] The IDO1 enzyme is a key regulator of immune responses through its catabolism of the essential amino acid tryptophan into kynurenine.[6][7] This degradation of tryptophan and accumulation of its metabolites within the tumor microenvironment leads to the suppression of effector T-cell and natural killer cell function, while promoting the activity of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3][6]